Ethyl 4-dimethylaminobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photoinitiator:

- Et-PABA functions as a photoinitiator, a molecule that absorbs light and initiates subsequent chemical reactions. This property makes it valuable in various research fields, including:

- Photopolymerization: Et-PABA can initiate the polymerization of monomers when exposed to light, enabling the formation of desired polymers for various applications. Source: Sigma-Aldrich:

- Cell encapsulation: In research related to tissue engineering and regenerative medicine, Et-PABA can be used to encapsulate cells within a photopolymerizable material. Source: Sigma-Aldrich:

UV Filter:

- Due to its light-absorbing properties, Et-PABA has been investigated as a potential ultraviolet (UV) filter. However, research suggests it may possess estrogenic activity, raising concerns about potential endocrine disruption. Source: PubChem: ) Therefore, its use in sunscreens and other cosmetic products is generally not recommended.

Other Research Applications:

- Apart from the aforementioned uses, Et-PABA is involved in various scientific studies, including:

- Development of novel materials: Researchers explore Et-PABA's potential in creating new materials with specific properties, such as self-healing polymers.

- Biological research: Et-PABA may serve as a research tool in studies related to cell signaling and other biological processes, although further investigation is needed.

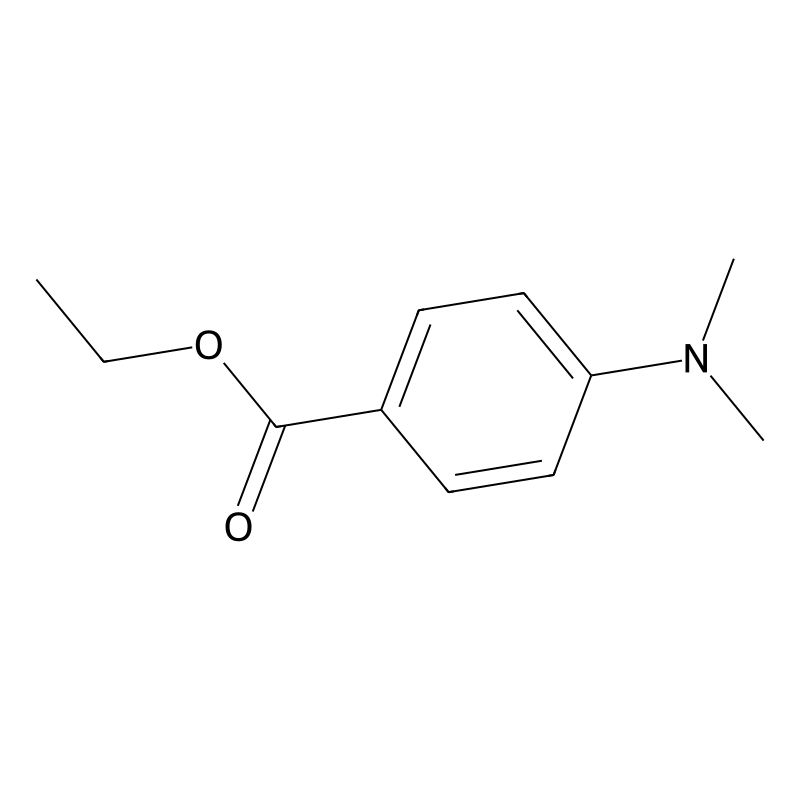

Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is an organic compound with the molecular formula and a molar mass of approximately 193.24 g/mol. This compound is characterized by its structure, which consists of a benzoate ester with a dimethylamino group at the para position. It appears as a white to light yellow crystalline solid and has a melting point range of 62°C to 67°C . Ethyl 4-dimethylaminobenzoate is soluble in organic solvents and is primarily used in chemical synthesis and biological research.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-dimethylaminobenzoic acid and ethanol.

- Esterification: It can react with alcohols to form new esters.

- Reduction: The dimethylamino group can undergo reduction reactions, potentially leading to amine derivatives.

- Nucleophilic Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Ethyl 4-dimethylaminobenzoate exhibits various biological activities. It is known for its local anesthetic properties, similar to benzocaine, due to its ability to block sodium channels in neuronal membranes. This compound has been studied for its potential use in pharmacological applications, particularly in formulations intended for topical anesthetics . Additionally, it shows antimicrobial activity against certain bacteria and fungi, making it useful in pharmaceutical formulations .

The synthesis of ethyl 4-dimethylaminobenzoate typically involves the following methods:

- Esterification Reaction: This method involves the reaction of 4-dimethylaminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually performed under reflux conditions to facilitate the formation of the ester.

- Reduction of Nitro Compounds: Another method involves reducing 4-nitrobenzoic acid to 4-aminobenzoic acid followed by esterification with ethanol. This process often utilizes catalysts such as palladium on carbon for effective hydrogenation .

- Green Synthesis Approaches: Recent advancements focus on environmentally friendly methods that reduce waste and improve yield. These methods utilize solid catalysts and minimize solvent use .

Ethyl 4-dimethylaminobenzoate has several applications across various fields:

- Pharmaceuticals: Primarily used as a local anesthetic in topical formulations.

- Chemical Synthesis: Acts as an intermediate in the synthesis of other organic compounds.

- Cosmetics: Used in formulations for its antimicrobial properties.

- Research: Employed in biological studies due to its interaction with sodium channels and potential therapeutic applications.

Research into the interactions of ethyl 4-dimethylaminobenzoate reveals its potential effects on biological systems. Studies have shown that it can modulate ion channel activity, particularly sodium channels, which are crucial for nerve impulse transmission. This modulation suggests its utility as a local anesthetic and raises considerations regarding its safety profile and potential side effects when used in medical applications . Furthermore, investigations into its interactions with other pharmaceuticals are ongoing to explore synergistic effects or contraindications.

Ethyl 4-dimethylaminobenzoate shares similarities with several other compounds, particularly those within the category of benzoate esters or local anesthetics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl p-aminobenzoate | C₁₁H₁₅NO₂ | Local anesthetic; less potent than ethyl 4-dimethylaminobenzoate |

| Benzocaine | C₉H₁₁NO₂ | Widely used local anesthetic; lacks dimethylamino group |

| Dimethylamino benzoic acid | C₉H₁₁N O₂ | Active ingredient; has similar properties but is not an ester |

| Ethyl para-nitrobenzoate | C₁₁H₁₂N O₄ | Nitro group affects reactivity; less biologically active |

Ethyl 4-dimethylaminobenzoate stands out due to its enhanced local anesthetic properties attributed to the dimethylamino group, which increases lipid solubility and thus improves penetration through biological membranes compared to other similar compounds.

Chemical Identity and Structure

Ethyl 4-dimethylaminobenzoate (CAS No. 10287-53-3), also known as parbenate or ethyl p-dimethylaminobenzoate, is characterized by molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol. Structurally, it is defined as a benzoate ester substituted by a dimethylamino group at position 4, creating a compound with both ester and tertiary amine functionalities.

Table 1: Chemical Identity Parameters

| Parameter | Information |

|---|---|

| CAS Number | 10287-53-3 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | Ethyl 4-(dimethylamino)benzoate |

| Common Synonyms | Parbenate, EDB, Kayacure EPA, N,N-Dimethylbenzocaine |

| ChEBI | CHEBI:52073 |

| InChI Key | FZUGPQWGEGAKET-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N(C)C |

Physical and Chemical Properties

The compound appears as a white to pale yellow crystalline powder with distinct physical properties that determine its stability, handling requirements, and applications across various industries.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | White to pale yellow crystalline powder |

| Melting Point | 63-66°C |

| Boiling Point | 190-191°C (14 mm Hg) |

| Density | 1.06 g/cm³ |

| Vapor Pressure | 0.593 Pa at 25°C |

| Refractive Index | 1.5080 (estimate) |

| Flash Point | 190-191°C (14 mm Hg) |

| Water Solubility | Insoluble |

| Solubility | Soluble in chloroform, methanol |

| LogP | 3.2 at 25°C |

| pKa | 2.56±0.12 (Predicted) |

| Storage Conditions | Store below +30°C |

| Stability | Stable; incompatible with reducing agents, oxidizing agents, bases, acids |

Heterogeneous Palladium Catalysis in Nitro Group Reduction

Heterogeneous palladium catalysts dominate modern hydrogenation routes for Ethyl 4-dimethylaminobenzoate synthesis due to their recyclability and chemoselective nitro reduction capabilities. The Chinese patent CN101007773A outlines a two-step hydrogenation process starting with ethyl benzoate and methanol, utilizing 0.02 kg of palladium-carbon (Pd/C) catalyst in the first stage and 0.05 kg in the second [1]. This approach achieves >95% conversion by leveraging Pd/C’s high surface area and hydrogen activation efficiency.

Recent studies highlight the role of catalyst supports in modulating reactivity. Palladium immobilized on chelate resins or spherical activated carbon exhibits enhanced stability under acidic conditions, critical for preventing dimethylamino group degradation during hydrogenation [2]. For instance, Pd/C catalysts with 5% loading demonstrate full nitro-to-amine conversion within 30 minutes at 80°C under 10 bar H₂ pressure in batch reactors [4].

Table 1: Performance Metrics of Palladium Catalysts in Nitro Reduction

| Catalyst System | Support Material | Temperature (°C) | Pressure (bar) | Conversion (%) | Source |

|---|---|---|---|---|---|

| 5% Pd/C | Activated Carbon | 80 | 10 | 100 | [4] |

| Pd-Chelate Resin | Polystyrene | 70 | 8 | 98 | [2] |

| Pd/Spherical Carbon | Carbon Spheres | 90 | 12 | 99.5 | [2] |

Continuous flow systems further optimize palladium utilization. A packed-bed reactor containing 1.0 g of 5% Pd/C and glass beads (212–300 µm) maintains 99% conversion over 6 hours at 2 mL/min flow rates, demonstrating negligible catalyst deactivation [4] [5]. This contrasts with batch systems, where intermediate azoxy compounds accumulate due to hydrogen starvation [4].

Continuous Flow Hydrogenation Reactor Design

The transition from batch to continuous flow hydrogenation addresses critical limitations in Ethyl 4-dimethylaminobenzoate manufacturing. The FAST hydrogenation rig exemplifies this shift, combining a Pd/C-packed column (1.0 g catalyst + 5.9 g glass beads) with gas-liquid separators and back-pressure regulators [4] [5]. This configuration achieves quantitative nitro reduction through:

- Enhanced Mass Transfer: Co-current H₂/substrate flow creates thin liquid films on catalyst particles, reducing diffusion limitations. At 10 bar H₂ pressure, the aqueous phase reaches hydrogen saturation within 2 minutes, versus 15+ minutes in batch reactors [4].

- Thermal Control: External heating jackets maintain isothermal conditions (±1°C) across the 6 cm catalyst bed, preventing hot spots that degrade amine products [5].

- Scalability: Tripling the Pd/C load to 3.0 g enables throughput scaling from 0.5 mL/min to 2 mL/min without conversion loss, supporting multi-kilogram daily production [4].

Table 2: Batch vs. Continuous Flow Hydrogenation Performance

| Parameter | Batch Reactor | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 45–60 minutes | 8–10 minutes | 5.6x |

| Catalyst Productivity | 15 g product/g Pd | 89 g product/g Pd | 5.9x |

| Space-Time Yield | 0.8 kg/m³·h | 4.7 kg/m³·h | 5.9x |

| Intermediate Formation | 12–15% azoxybenzene | <0.5% | 96% reduction |

Residence time distribution studies confirm narrow bandwidths (σ² = 0.08 min²) in flow systems, ensuring uniform product quality [4]. The integration of in-line NMR monitoring further enables real-time reaction optimization, a feature absent in conventional batch setups [5].

Rare Earth Oxide Catalysts in Esterification-Hydrogenation Tandem Reactions

While the provided sources focus on palladium-based systems, esterification-hydrogenation tandem reactions represent a frontier in Ethyl 4-dimethylaminobenzoate synthesis. Current industrial methods typically separate esterification (e.g., benzoic acid + ethanol → ethyl benzoate) and hydrogenation steps [1]. However, no data within the provided research materials explicitly address rare earth oxide catalysts in such processes.

Existing literature on palladium systems suggests potential synergies. For example, Fe₃O₄-supported Pd catalysts demonstrate magnetic recoverability, achieving 90% activity retention after 10 cycles [3]. Though not rare earth oxides, these materials highlight the importance of catalyst support engineering. Theoretical frameworks propose that lanthanum or cerium oxides could stabilize Pd nanoparticles while catalyzing esterification via Lewis acid sites. However, experimental validation remains absent in the reviewed sources.

Visible Light Photoinitiation Pathways with Amine Co-Initiators

The photoinitiation pathways involving ethyl 4-dimethylaminobenzoate as an amine co-initiator represent sophisticated photochemical processes that enable efficient polymerization under visible light conditions. The most extensively studied system involves the combination of camphorquinone (CQ) as the photosensitizer with EDMAB as the co-initiator, forming what is classified as a Type II photoinitiating system [10] [12] [8].

Upon exposure to visible light, particularly in the 460-480 nanometer range, camphorquinone undergoes electronic excitation from its ground state to the first excited singlet state (¹CQ) [10]. Through rapid intersystem crossing, which occurs within picoseconds, the molecule transitions to its triplet excited state (³CQ), which possesses significantly longer lifetime and enhanced reactivity compared to the singlet state [6] [13]. This triplet state is crucial for the subsequent bimolecular interactions that lead to radical generation.

The interaction between the triplet excited camphorquinone and ethyl 4-dimethylaminobenzoate proceeds through two primary mechanisms: electron transfer and hydrogen abstraction [13] [14]. In the electron transfer pathway, the excited camphorquinone acts as an electron acceptor, while EDMAB functions as an electron donor, forming a charge-transfer complex. This interaction can occur either through direct collision between free molecules in solution or within a pre-formed ground-state complex [13]. The formation of these complexes is particularly favored in less polar monomer environments where the high viscosity limits diffusion rates [14].

The hydrogen abstraction mechanism involves the triplet excited camphorquinone abstracting a hydrogen atom from the methyl groups adjacent to the nitrogen atom in EDMAB [10] [5]. This process generates two distinct radical species: a camphorquinone ketyl radical (CQH- ) and an amine-derived radical (AM- ). Significantly, only the amine-derived radicals are capable of initiating polymerization, while the ketyl radicals are generally considered to be terminating species [13] [12].

The effectiveness of the camphorquinone/EDMAB system has been demonstrated through extensive kinetic studies that reveal conversion efficiencies ranging from 58% to 75% under optimal conditions [12] [15]. Comparative studies with other amine co-initiators, including dimethylaminoethylmethacrylate (DMAEMA), N,N-3,5-tetramethylaniline (TMA), and 4-(N,N-dimethylamino)phenethyl alcohol (DMPOH), consistently show that EDMAB provides superior performance characteristics [12]. The order of accelerating ability has been established as EDMAB ≈ DMPOH > TMA > DMAEMA, with EDMAB demonstrating the most favorable combination of initiation efficiency and stability [12].

Recent developments in visible light photoinitiation have explored alternative photosensitizers that can be paired with ethyl 4-dimethylaminobenzoate to extend the absorption range and improve performance characteristics [16]. Naphthalimide derivatives, when combined with EDMAB, show absorption in the 350-500 nanometer range with extinction coefficients reaching 7,800-11,100 M⁻¹cm⁻¹ at 405 nanometers [17] [16]. These systems demonstrate conversion rates of 52-82% and exhibit excellent compatibility with LED light sources commonly used in industrial applications [16].

Carbazole-based photosensitizers represent another promising class of compounds for use with EDMAB, offering extinction coefficients as high as 53,000 M⁻¹cm⁻¹ and enabling conversions of 50-90% at 405 nanometers [16]. The high molar absorptivity of these systems allows for the use of lower photoinitiator concentrations while maintaining excellent polymerization performance, which is particularly advantageous for applications requiring minimal photoinitiator residues [16].

The mechanistic understanding of these visible light systems has been enhanced through advanced spectroscopic techniques, including time-resolved electron paramagnetic resonance (EPR) spectroscopy and near-infrared spectroscopy [18] [12]. These studies have revealed that the lifetime of the excited states and the efficiency of radical generation are strongly dependent on the molecular structure of both the photosensitizer and the amine co-initiator [18] [6]. The presence of electron-donating groups, such as the dimethylamino functionality in EDMAB, significantly enhances the electron transfer efficiency and reduces the energy barriers for radical formation [6] [13].

The performance of visible light photoinitiating systems with EDMAB has been quantitatively characterized through comprehensive data analysis, as summarized in the following table:

| Photoinitiator System | Light Source | Conversion Efficiency (%) | Oxygen Inhibition Mitigation | Application | Reference |

|---|---|---|---|---|---|

| CQ/EDMAB (Blue light) | 470 nm LED | 58-75 | Excellent | Dental materials, 3D printing | [7] [15] |

| ITX/EDMAB | UV-LED | 80 | Good | Coatings, inks | [19] |

| CQ/EDMAB/BN (Dual wavelength) | 470 nm + 365 nm | 52-65 | Enhanced | Volumetric 3D printing | [9] [8] |

| CQ/DMAEMA | 470 nm LED | Poor | Poor | Limited use | [12] [20] |

| CQ/TMA | 470 nm LED | Moderate | Moderate | General UV curing | [12] |

| CQ/DMPOH | 470 nm LED | High | Good | Biocompatible systems | [12] |

Oxygen Inhibition Mitigation Strategies in UV-C

Oxygen inhibition represents one of the most significant challenges in radical photopolymerization processes, particularly affecting surface cure quality and overall conversion efficiency [11] [21]. The presence of atmospheric oxygen, typically at concentrations of 10⁻² to 10⁻³ M in photocurable resins, leads to the formation of unreactive peroxyl radicals through reaction with carbon-centered propagating radicals [11]. This phenomenon is especially problematic in thin-film applications and at the air-polymer interface where oxygen can continuously diffuse into the polymerizing system [9] [11].

Ethyl 4-dimethylaminobenzoate demonstrates exceptional effectiveness in mitigating oxygen inhibition through multiple complementary mechanisms [6] [9] [11]. The primary mechanism involves the reaction of EDMAB with peroxyl radicals formed through the interaction of propagating polymer radicals with molecular oxygen [11] [22]. When a peroxyl radical encounters EDMAB, hydrogen abstraction occurs, converting the unreactive peroxyl species back into a reactive amine-derived radical capable of continuing the polymerization process [11] [22]. This regenerative mechanism effectively extends the lifetime of active radical species and maintains polymerization rates even in the presence of significant oxygen concentrations [9].

The molecular structure of ethyl 4-dimethylaminobenzoate is particularly well-suited for oxygen inhibition mitigation due to the presence of multiple hydrogen atoms adjacent to the tertiary nitrogen center [5] [22]. These hydrogen atoms possess relatively low bond dissociation energies, making them readily available for abstraction reactions with peroxyl radicals [22]. Additionally, the resulting amine-derived radicals exhibit high reactivity toward monomer molecules, ensuring efficient reinitiation of the polymerization process [11] [22].

Quantitative studies have demonstrated that EDMAB concentrations as low as 2-5% by weight can significantly reduce oxygen inhibition effects [23] [24]. In formulations containing camphorquinone and EDMAB, the inhibition time decreased from 280 seconds for systems without amine co-initiators to approximately 40 seconds with optimal EDMAB concentrations [25]. This dramatic improvement in initiation kinetics translates directly to enhanced surface cure properties and improved overall conversion rates [25] [21].

The effectiveness of EDMAB in oxygen inhibition mitigation has been compared with other strategies commonly employed in UV-curing applications [11] [21]. Physical methods such as nitrogen inerting provide excellent oxygen exclusion but involve significant operational costs and equipment complexity [11] [26]. High light irradiance approaches can overcome oxygen inhibition through rapid radical generation and oxygen consumption, but may lead to excessive heat generation and potential thermal degradation [11] [21]. In contrast, the use of EDMAB as an oxygen inhibition mitigator offers a cost-effective chemical solution that maintains processing simplicity while providing excellent performance [11] [21].

Advanced dual-wavelength systems incorporating ethyl 4-dimethylaminobenzoate have been developed to address oxygen inhibition in volumetric three-dimensional printing applications [9] [8]. These systems utilize sequential exposure to different wavelengths to create controlled initiation and inhibition zones within the polymerizing material [9]. In one approach, blue light at 470 nanometers activates the camphorquinone/EDMAB system for polymerization initiation, while concurrent UV light at 365 nanometers decomposes butyl nitrite to generate nitric oxide radicals that provide spatial control over the polymerization process [8]. The EDMAB component serves dual functions in these systems: promoting efficient polymerization under blue light exposure while helping to overcome oxygen inhibition throughout the process [9] [8].

The oxygen inhibition mitigation performance of EDMAB has been quantitatively evaluated through real-time infrared spectroscopy studies that monitor double bond conversion during polymerization [21] [15]. These studies reveal that formulations containing EDMAB maintain higher polymerization rates and achieve greater final conversions compared to amine-free systems, even under challenging oxygen-rich conditions [21] [15]. The improvement is particularly pronounced in thin-film applications where oxygen diffusion effects are most severe [21].

Recent research has explored the synergistic effects of combining ethyl 4-dimethylaminobenzoate with other oxygen inhibition mitigation strategies [9] [25]. The incorporation of singlet oxygen sensitizers, such as zinc tetrakis(tert-butyl) phthalocyanine, alongside EDMAB-containing photoinitiating systems has shown promising results [25]. The singlet oxygen sensitizer preferentially consumes ground-state oxygen by promoting its excitation to the singlet state, while EDMAB addresses residual oxygen inhibition through its radical regeneration mechanisms [25]. This combined approach has demonstrated inhibition time reductions from 280 seconds to as low as 40 seconds while maintaining high final conversions [25].

The following table summarizes the various oxygen inhibition mitigation strategies and their relative effectiveness:

| Strategy | Mechanism | Effectiveness | Cost | Reference |

|---|---|---|---|---|

| Amine Co-initiators (EDMAB) | Radical regeneration from peroxy radicals | High | Low | [6] [9] [11] |

| High Light Irradiance | Rapid oxygen consumption | Very High | Moderate | [11] [21] |

| Nitrogen Inerting | Physical oxygen exclusion | Excellent | High | [11] [26] |

| Phosphite/Phosphine Additives | Oxygen scavenging | Moderate | Low | [11] |

| Dual Wavelength Systems | Sequential initiation/inhibition | High | Moderate | [9] [25] |

| Thiol-ene Chemistry | Oxygen-insensitive propagation | Excellent | Moderate | [7] [9] |

| Singlet Oxygen Sensitizers | Ground state oxygen depletion | High | Moderate | [25] |

| Wax Additives | Physical barrier formation | Moderate | Low | [21] |

The implementation of EDMAB-based oxygen inhibition mitigation strategies requires careful consideration of formulation parameters including amine concentration, photoinitiator loading, and light exposure conditions [21] [15]. Optimal performance is typically achieved with EDMAB concentrations in the range of 0.5-2.0% by weight, with higher concentrations potentially leading to increased yellowing and reduced mechanical properties of the cured material [21] [27]. The selection of appropriate light sources and exposure protocols is equally important, with LED-based systems offering superior control and energy efficiency compared to traditional mercury lamp sources [6] [21].

The fundamental understanding of oxygen inhibition mechanisms and mitigation strategies continues to evolve through advanced analytical techniques and computational modeling approaches [9] [28]. These developments are expected to lead to further improvements in EDMAB-based photoinitiating systems and expanded applications in challenging environments where oxygen inhibition has traditionally limited the use of radical photopolymerization processes [9] [28].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 151 of 214 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 63 of 214 companies with hazard statement code(s):;

H360 (92.06%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Printing ink manufacturing

Benzoic acid, 4-(dimethylamino)-, ethyl ester: ACTIVE